propyl 3-(4H-1,2,4-triazol-3-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl 3-(1H-1,2,4-triazol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-5-13-8(12)4-3-7-9-6-10-11-7/h6H,2-5H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEKTHYJNRSYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization of the Pre Formed Heterocycle:this Top Down Strategy Uses the Parent Compound As a Starting Material.
Triazole Ring Modification: As discussed in Section 5.1, the N-H of the triazole ring is a key site for derivatization. N-alkylation or N-acylation can introduce a wide variety of substituents at the N1, N2, or N4 positions. researchgate.net Modern cross-coupling reactions, such as the Suzuki coupling, can be employed on halogenated triazole precursors to introduce aryl or heteroaryl groups, significantly expanding the scope of accessible analogues. nih.govnih.govmdpi.com
Side Chain Modification: The propanoate ester moiety can be transformed into other functional groups as detailed in Section 5.2. For example, hydrolysis to the carboxylic acid followed by standard amide coupling procedures can generate a library of amide derivatives. Reduction to the alcohol provides a precursor for ether synthesis or further oxidation.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of propyl 3-(4H-1,2,4-triazol-3-yl)propanoate at the atomic level. These computational methods provide insights into the molecule's geometry, electronic structure, and energetic stability, which are crucial for predicting its reactivity and behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are utilized to determine its optimized molecular geometry. nih.govdnu.dp.ua These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.
Studies on similar 1,2,4-triazole (B32235) derivatives have shown that the triazole ring is typically planar. dergipark.org.tr For this compound, the geometry of the propyl propanoate substituent relative to the triazole ring would be a key outcome of such calculations. The electronic structure, including the distribution of electron density and atomic charges, can also be elucidated, highlighting the polar nature of the triazole ring due to the presence of electronegative nitrogen atoms.
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-N2 | ~1.35 Å |
| N4-C3 | ~1.33 Å | |
| C3-C(propyl) | ~1.50 Å | |
| Bond Angle | N1-N2-C3 | ~108° |
| N2-C3-N4 | ~112° | |
| Dihedral Angle | C(ring)-C(chain)-C(chain)-C(propyl) | Varies with conformation |
Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock ab initio method that provides a higher level of accuracy for calculating electron correlation. MP2 calculations are particularly useful for obtaining precise energetic information about a molecule. For this compound, MP2 calculations can be employed to determine its ground-state energy, heats of formation, and the relative energies of different conformers. nih.gov
These energetic analyses are critical for assessing the thermodynamic stability of the molecule. By comparing the energies of different possible arrangements of the propyl propanoate chain, the most stable conformer can be identified. Such calculations are also foundational for studying reaction mechanisms and tautomeric equilibria, as they provide the baseline energies for reactants, products, and transition states.
Table 2: Hypothetical Energetic Properties from MP2 Calculations
| Property | Value (Hartree) |
| Ground State Energy | Value |
| Relative Conformational Energy (Gauche vs. Anti) | ΔE |
Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP would likely show the most negative potential localized around the nitrogen atoms of the triazole ring, particularly N1 and N2, due to their lone pairs of electrons. researchgate.net The hydrogen atom attached to N4 would exhibit a region of positive potential. The carbonyl oxygen of the propanoate group would also be a site of negative potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. rsc.orgnih.gov
Table 3: Predicted MEP Values at Specific Atomic Sites
| Atomic Site | Predicted MEP Value (kJ/mol) |
| N1 Atom | Highly Negative |
| N2 Atom | Highly Negative |
| N4-H Hydrogen | Highly Positive |
| Carbonyl Oxygen | Negative |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring. The LUMO is likely distributed over the triazole ring and the carbonyl group of the ester. A smaller HOMO-LUMO gap would suggest higher reactivity. irjweb.com These predictions are instrumental in understanding how the molecule will behave in chemical reactions. nih.gov
Table 4: Predicted FMO Properties
| Property | Predicted Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
Studies on Isomerism and Tautomerism Pathways in Triazole Systems
1,2,4-Triazole and its derivatives are known to exhibit tautomerism, which involves the migration of a proton between the nitrogen atoms of the ring. researchgate.netresearchgate.net For C-substituted 1,2,4-triazoles, three tautomeric forms are possible: 1H, 2H, and 4H. Computational studies, often using DFT methods, are employed to determine the relative stabilities of these tautomers. researchgate.net
For this compound, the tautomeric equilibrium between the 1H, 2H, and 4H forms can be investigated. The relative energies of these tautomers are influenced by the nature and position of the substituent. researchgate.net Theoretical calculations can predict the most stable tautomer in the gas phase and in different solvents, which is essential for understanding its chemical properties and biological activity. researchgate.net
Table 5: Hypothetical Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| 1H-isomer | Value |
| 2H-isomer | Value |
| 4H-isomer | 0 (Reference) |
Computational Exploration of Reaction Mechanisms
Computational chemistry provides a powerful means to explore the mechanisms of chemical reactions at a detailed level. researchgate.net By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energy can be determined.
For this compound, computational methods could be used to investigate various reactions, such as its synthesis or its participation in cycloaddition reactions. nih.govfrontiersin.org For instance, the mechanism of the cyclization reaction to form the triazole ring could be studied. researchgate.net These studies provide valuable insights into the feasibility and kinetics of chemical transformations.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structures and dynamic behavior of molecules. These methods can provide detailed insights into the conformational landscape, which includes identifying stable conformers, determining the energy barriers between them, and understanding how the molecule behaves over time.
For a molecule like this compound, a conformational analysis would typically involve the systematic rotation of its rotatable bonds to identify all possible spatial arrangements, or conformers. The energy of each conformer would then be calculated to determine its stability. The most stable conformers are those with the lowest energy.
Molecular dynamics simulations would further build upon this by simulating the movement of the atoms in the molecule over a period of time, taking into account factors such as temperature and solvent effects. This would provide a more realistic picture of the molecule's flexibility and the transitions between different conformations.
However, as of the latest available data, no specific studies have been published that detail the results of such simulations for this compound. Consequently, there are no established data tables of dihedral angles, relative energies, or population distributions of its conformers to report. The scientific community has yet to direct its focus towards the in-depth computational characterization of this specific triazole derivative.
Future computational studies would be invaluable in elucidating the structure-activity relationships of this compound and its analogues. Such research could provide a foundational understanding of its molecular properties and guide the design of new compounds with tailored characteristics.
Chemical Reactivity, Derivatization, and Analog Synthesis
Reactivity of the 4H-1,2,4-Triazole Ring System
The 1,2,4-triazole (B32235) ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. Its chemical character is defined by the arrangement of these heteroatoms, which results in a stable, electron-rich system with distinct reactive sites. The parent 1,2,4-triazole exists in two tautomeric forms, 1H- and 4H-, which are in rapid equilibrium, although the 1H form is generally more stable. nih.gov In propyl 3-(4H-1,2,4-triazol-3-yl)propanoate, the substituent at the C3 position influences the electronic properties and reactivity of the ring.
The 1,2,4-triazole ring system possesses both acidic and basic properties. The N-H proton can be removed by a base, rendering the ring anionic and a potent nucleophile. Conversely, the pyridine-type nitrogen atoms can be protonated by acids. The ring is generally stable to oxidation and reduction but is susceptible to electrophilic and nucleophilic attack.
Electrophilic substitution, such as alkylation and acylation, typically occurs at the nitrogen atoms due to their high electron density. nih.gov The presence of multiple nitrogen atoms (N1, N2, and N4) means that reactions with electrophiles can lead to a mixture of regioisomers. The N4 nitrogen atom, in particular, often shows significant resistance to acylation. acs.org
Nucleophilic substitution can occur at the ring's carbon atoms (C3 and C5). These carbons are attached to two electronegative nitrogen atoms, which makes them π-deficient and thus susceptible to attack by nucleophiles, although such reactions often require harsh conditions or activation of the ring. nih.gov
| Reaction Type | Reactive Site(s) | Description | Typical Reagents |
|---|---|---|---|
| N-Alkylation | N1, N2, N4 | Reaction with electrophiles like alkyl halides leads to the formation of N-alkylated triazole derivatives. The regioselectivity depends on the substrate and reaction conditions. researchgate.netresearchgate.net | Alkyl halides, Sulfates |
| N-Acylation | N1, N2 | The introduction of an acyl group onto a ring nitrogen atom. The N4 position is generally resistant to acylation. acs.org | Acyl chlorides, Anhydrides |
| Mannich Reaction | N-H | A condensation reaction involving formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group onto a ring nitrogen. researchgate.netnih.gov | Formaldehyde, Amines (e.g., piperidine, morpholine) |
| Deprotonation | N-H | The acidic N-H proton can be abstracted by a base to form a triazolide anion, a strong nucleophile. | Strong bases (e.g., NaH, DBU) |
Modifications of the Propanoate Ester Moiety for Functionalization
The propyl propanoate side chain of the title compound offers a versatile handle for chemical modification, allowing for the introduction of various functional groups. The ester moiety is the primary site of reactivity on the side chain and can undergo several classical transformations.
Hydrolysis: The ester can be cleaved to yield the parent carboxylic acid, 3-(4H-1,2,4-triazol-3-yl)propanoic acid, and propanol. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.orgyoutube.com Acid-catalyzed hydrolysis is a reversible equilibrium-driven process. chemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is effectively irreversible because the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack by the alcohol. chemguide.co.uklibretexts.orglibretexts.org
Transesterification: This process involves the exchange of the alkoxy group of the ester. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the propyl group can be replaced to form a new ester (e.g., methyl, ethyl, or isopropyl esters). libretexts.orgpearson.com
Amidation: The ester can be converted directly into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. mdpi.com This reaction often requires elevated temperatures or the use of a catalyst, such as an alkali metal alkoxide or 1,2,4-triazole anion, to proceed efficiently. nih.govnih.govgoogle.com
Reduction: The ester carbonyl group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 3-(4H-1,2,4-triazol-3-yl)propan-1-ol. libretexts.orglibretexts.orgnumberanalytics.com The use of milder, more sterically hindered reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the selective reduction of the ester to an aldehyde, 3-(4H-1,2,4-triazol-3-yl)propanal, particularly at low temperatures. libretexts.orglibretexts.orgvanderbilt.edu
| Reaction | Reagents | Product Functional Group | Specific Product Example |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Carboxylic Acid | 3-(4H-1,2,4-triazol-3-yl)propanoic acid |
| Saponification (Base Hydrolysis) | NaOH or KOH, H₂O | Carboxylate Salt | Sodium 3-(4H-1,2,4-triazol-3-yl)propanoate |
| Transesterification | R'OH (e.g., Methanol), H⁺ or OR'⁻ | New Ester | Methyl 3-(4H-1,2,4-triazol-3-yl)propanoate |
| Amidation | NH₃, R'NH₂, or R'R''NH | Amide | 3-(4H-1,2,4-triazol-3-yl)propanamide |
| Reduction (Strong) | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol | 3-(4H-1,2,4-triazol-3-yl)propan-1-ol |
| Reduction (Partial) | 1. DIBAL-H (-78 °C) 2. H₂O | Aldehyde | 3-(4H-1,2,4-triazol-3-yl)propanal |
Synthetic Strategies for Novel Analogues and Derivatives of the Compound
The synthesis of novel analogues and derivatives of this compound can be approached through several strategic routes. These strategies generally involve either the construction of a substituted triazole ring system from acyclic precursors or the post-synthesis modification of the pre-formed parent compound.
Coordination Chemistry of 1,2,4 Triazole Ligands
Triazole Ring as a Ligand in Metal Complexes
The 1,2,4-triazole (B32235) moiety is a five-membered heterocyclic ring containing three nitrogen atoms, which can act as donor atoms to coordinate with metal ions. This characteristic allows 1,2,4-triazole and its derivatives to function as effective ligands in the formation of stable coordination compounds. mdpi.comresearchgate.net These ligands possess the coordination geometry of both pyrazoles and imidazoles and exhibit a strong tendency to act as bridging ligands between two metal centers. researchgate.net
The most common coordination mode for the 1,2,4-triazole ring is as a bidentate bridging ligand, connecting two metal centers through its adjacent N1 and N2 atoms. mdpi.com This N1-N2 bridge provides a short and conjugated pathway that can facilitate magnetic superexchange between paramagnetic metal centers. mdpi.com The nature of the substituents on the triazole ring can influence the resulting structure and magnetic properties of the complexes. mdpi.com For instance, functionalization at the 4-position does not sterically hinder the N1-N2 bridging mode and can introduce additional structural motifs. mdpi.com
Beyond the typical N1-N2 bridging, 1,2,4-triazole ligands can exhibit other coordination behaviors, especially when substituted with additional donor groups, leading to a great diversity in coordination. researchgate.net For example, they can act as monodentate ligands under certain conditions. isres.org The versatility of the triazole ring allows for the construction of discrete polynuclear metal complexes, one- or two-dimensional polymers, and three-dimensional metal-organic frameworks (MOFs). mdpi.com
Synthesis and Characterization of Metal-Triazole Coordination Compounds (e.g., Fe(II), Fe(III), Hg(II) complexes)
The synthesis of metal-triazole coordination compounds typically involves the reaction of a metal salt with the 1,2,4-triazole-based ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized by various analytical techniques.
Synthesis of an Iron(II) Complex: A representative synthesis of an Fe(II) complex involves the slow evaporation of a solution containing an iron(II) salt, such as FeCl2 or Fe(ClO4)2·6H2O, and a substituted 1,2,4-triazole ligand in a 1:2 or 1:3 stoichiometric ratio in a solvent like ethanol (B145695). tandfonline.com For example, the complex [Fe(L1)2(SCN)2] (where L1 is a substituted 1,2,4-triazole) can be prepared by reacting FeCl2, the ligand L1, and KSCN in a 1:2:2 ratio in ethanol at room temperature. tandfonline.com
Synthesis of Iron(III) and Mercury(II) Complexes: Complexes of Fe(III) and Hg(II) with 1,2,4-triazole derivatives can also be synthesized from their respective metal salts. researchgate.net For instance, novel heterocyclic 1,2,4-triazole derivatives derived from L-methionine have been used to form complexes with Hg(II) and Fe(III) ions. researchgate.net Similarly, mixed ligand complexes of mercury(II) have been prepared using 4,5-(diphenyl)-1,2,4-triazole-3-thione and tertiary phosphines. tjpsj.org The reaction of HgX2 (X=Cl, Br, I) with the triazole thione ligand in a 1:1 molar ratio in ethanol can yield binuclear complexes of the type [HgX(μ-X)(diptSH)]2. tjpsj.org
Characterization of these complexes is crucial to determine their structure and properties. Common techniques include:
Elemental Analysis: To confirm the empirical formula of the complex. researchgate.netnih.gov
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole ring. tjpsj.orgtandfonline.com
UV-Visible Spectroscopy: To study the electronic transitions within the complex. tjpsj.orgnih.gov
NMR Spectroscopy: To elucidate the structure of the ligand and its coordination environment in solution. researchgate.net
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms and the coordination geometry of the metal center. researchgate.netrsc.org
Magnetic Susceptibility Measurements: To investigate the magnetic properties of the complexes, particularly for paramagnetic metal ions like Fe(II) and Fe(III). tandfonline.comtandfonline.com
| Metal Ion | Example Complex Formula | Synthesis Method | Characterization Techniques | Reference |
|---|---|---|---|---|
| Fe(II) | Fe(4-C6trz)32·4H2O | Reaction of an Fe(II) salt with 4-cyclohexyl-1,2,4-triazole ligand. | Spectroscopy, Magnetic and Thermal Analysis | tandfonline.com |
| Fe(III) | Complexes with 1,2,4-triazole derivatives from L-methionine | Reaction of an Fe(III) salt with the synthesized triazole ligand. | FT-IR, UV–Vis, ¹H NMR, ¹³C NMR, MS | researchgate.net |
| Hg(II) | [HgCl(μ-Cl)(diptSH)]2 | Reaction of HgCl2 with 4,5-(diphenyl)-1,2,4-triazole-3-thione in ethanol. | Elemental Analyses, IR, UV–Vis, Molar Conductivity, NMR | tjpsj.org |
Investigation of Metal-Ligand Binding Modes and Structural Motifs
The investigation of metal-ligand binding modes in 1,2,4-triazole complexes reveals a rich structural diversity, largely dictated by the versatile coordination of the triazole ring.
Binding Modes:
μ-N1,N2 Bridging: This is the most prevalent binding mode, where the triazole ring links two metal centers through the adjacent nitrogen atoms N1 and N2. researchgate.netmdpi.com This mode is fundamental to the formation of polynuclear complexes and coordination polymers.
Monodentate Coordination: The triazole ligand can also bind to a single metal center through one of its nitrogen atoms, acting as a terminal ligand. isres.org
Chelating Modes: When the triazole ring is functionalized with other donor groups (e.g., carboxylate or amino groups), it can act as a chelating ligand, binding to a metal center through multiple atoms to form a ring structure. mdpi.com
Structural Motifs: The varied binding capabilities of 1,2,4-triazole ligands lead to a range of structural motifs:
Mononuclear Complexes: A single metal ion is coordinated by one or more triazole ligands, which may act as monodentate or chelating agents. tandfonline.com
Polynuclear Complexes: Discrete molecules containing a finite number of metal ions (e.g., dinuclear, trinuclear) linked by bridging triazole ligands are common. mdpi.com In linear trinuclear complexes, for example, the central metal ion is often in an MN6 octahedral configuration, while the terminal metal ions can have an MN3O3 configuration if water molecules are also coordinated. mdpi.com
1D Coordination Polymers (Chains): When metal ions are repeatedly bridged by triazole ligands in a linear fashion, one-dimensional chains are formed. researchgate.net A common motif is the triple bridge, where three N1,N2-triazole ligands connect adjacent metal centers. mdpi.com
2D and 3D Networks (MOFs): The use of more complex or multifunctional triazole ligands can lead to the formation of two-dimensional layers or three-dimensional metal-organic frameworks with potential applications in areas like gas adsorption. mdpi.commdpi.com
| Structural Motif | Description | Dominant Triazole Binding Mode | Example |
|---|---|---|---|
| Mononuclear | Single metal center. | Monodentate or Chelating | [Fe(L1)2(SCN)2] tandfonline.com |
| Trinuclear | Linear array of three metal ions. | Triple μ-N1,N2 bridging | [M3(μ-L)6(H2O)6]n-mdpi.com |
| 1D Chain | Infinite linear arrangement of metal ions. | μ-N1,N2 bridging | [Fe(Rtrz)3]X2researchgate.net |
| 3D Framework | Extended three-dimensional network. | μ-N1,N2 bridging and/or Chelating | MOFs from triazole derivatized amino acids mdpi.com |
Spin-Crossover Materials Involving Triazole Ligands
A significant area of research in the coordination chemistry of 1,2,4-triazoles is their application in the development of spin-crossover (SCO) materials. researchgate.net SCO is a phenomenon where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.netrsc.org
Iron(II) complexes with 1,2,4-triazole ligands are particularly well-known for exhibiting SCO behavior. researchgate.net The nitrogen donor atoms of the triazole ring can create a ligand field strength around the Fe(II) ion that is close to the energy required for electron pairing. mdpi.com This allows for a thermally induced transition between the diamagnetic LS state (S=0) and the paramagnetic HS state (S=2). researchgate.net
One-dimensional coordination polymers of the general formula [Fe(Rtrz)3]X2 (where Rtrz is a 4-substituted-1,2,4-triazole and X is a monovalent anion) form a prominent class of SCO materials. researchgate.net In these chain-like structures, the Fe(II) centers are linked by triple N1,N2-triazole bridges. The cooperative interactions along these chains often lead to abrupt and hysteretic spin transitions, which are desirable for applications in molecular switches and data storage. mdpi.comresearchgate.net
The SCO properties can be finely tuned by several factors:
Substituent on the Triazole Ring: Modifying the substituent at the 4-position of the triazole can alter the ligand field strength and steric hindrance, thereby changing the transition temperature (T1/2). researchgate.net
Counter-anion: The choice of the counter-anion (X) can influence the crystal packing and intermolecular interactions, which in turn affects the cooperativity and the characteristics of the spin transition. researchgate.netrsc.org
Guest Molecules: The inclusion of solvent molecules in the crystal lattice can also impact the SCO behavior. nih.gov
The study of these materials has expanded to include the design of SCO gels, films, liquid crystals, and nanoparticles, highlighting the versatility and potential of triazole-based coordination compounds in the field of functional molecular materials. researchgate.net
Applications in Advanced Materials Science
Integration of Triazole Scaffolds into Functional Materials
The 1,2,4-triazole (B32235) ring is a well-known scaffold in the development of various functional materials due to its unique chemical properties. researchgate.netmdpi.com Triazole-containing compounds are utilized in the synthesis of agrochemicals, dyes, and pharmaceuticals, and as corrosion inhibitors and polymer stabilizers. nih.gov However, no research articles specifically document the synthesis or incorporation of propyl 3-(4H-1,2,4-triazol-3-yl)propanoate into such materials. The potential for this specific molecule to contribute to functional materials remains a theoretical concept awaiting experimental investigation.
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing Triazole Linkers
Triazole derivatives are widely employed as ligands in coordination chemistry for the construction of coordination polymers and MOFs. mdpi.comnih.gov Their nitrogen atoms act as effective coordination sites for metal ions, enabling the formation of diverse and stable frameworks. These materials are investigated for applications in gas storage, catalysis, and sensing. Two new lanthanide-based MOFs, for example, have been synthesized using a 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand, demonstrating photocatalytic properties. researchgate.net Despite the extensive research on other triazole-based linkers, there are no published studies that report the use of this compound as a linker in the design or synthesis of coordination polymers or MOFs.
Research into Potential Optoelectronic Properties of Triazole-Based Materials
The electronic properties of the triazole ring make it a component of interest for materials with potential optoelectronic applications. Research has been conducted on various 1,2,4-triazole derivatives to explore their nonlinear optical (NLO) properties. For instance, novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have been synthesized and investigated for their NLO characteristics, suggesting their potential in optoelectronic applications. nih.govdntb.gov.uanih.gov Another study showed that a different triazole derivative was an effective precursor for preparing coordination compounds with both nonlinear optical and magnetic properties. mdpi.com However, the specific optoelectronic characteristics of this compound have not been investigated or reported in the scientific literature.
Mechanistic Biological Activity Research Excluding Prohibited Elements
Investigation of Enzyme Inhibition Mechanisms by Triazole Derivatives
The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in the design of various enzyme inhibitors. researchgate.netisp.edu.pk Triazole-containing compounds have demonstrated inhibitory activity against a diverse range of enzymes, including those involved in neurological disorders, microbial pathogenesis, and inflammatory processes. researchgate.netisp.edu.pknih.gov The mechanism of inhibition often involves the coordination of the triazole's nitrogen atoms with metal ions in the enzyme's active site or the formation of stable non-covalent interactions with key amino acid residues. frontiersin.org
Computational Simulation of Protein-Ligand Interactions and Binding Site Identification
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for elucidating the interactions between triazole-based ligands and their protein targets at an atomic level. tandfonline.compensoft.net These simulations help identify potential binding sites and predict the binding affinity and mode of interaction, guiding the rational design of more potent and selective inhibitors. nih.govfrontiersin.org
Studies on various triazole derivatives have revealed common interaction patterns. For instance, docking studies of triazole compounds with the SARS-CoV-2 main protease (Mpro) identified key hydrogen bonds and hydrophobic interactions within the active site that are crucial for inhibition. nih.gov Similarly, simulations of triazole inhibitors with CYP51 (sterol 14α-demethylase) showed that the triazole ring coordinates with the heme iron while other parts of the molecule form hydrophobic interactions within the binding cavity, stabilizing the complex. frontiersin.org MD simulations further provide insights into the conformational stability of the protein-ligand complex over time. nih.govfrontiersin.org For example, analysis of Root Mean Square Fluctuation (RMSF) can indicate which parts of the protein remain stable upon ligand binding, suggesting key areas of interaction. nih.gov
| Target Protein/Enzyme | Triazole Derivative Class | Key Computational Findings | Reference |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | Organic Triazole Compounds | Identified high binding affinity; interactions stabilized by hydrogen bonds with key residues (e.g., Ser46, Thr26). | nih.gov |
| CYP51 (Sterol 14α-demethylase) | Antifungal Triazoles (e.g., Fluconazole, Voriconazole) | Triazole ring coordinates with heme; hydrophobic interactions are the main driving force for binding. | frontiersin.org |
| Blood Proteins (HSA, HIgG, BHb) | Ethyl 5-phenyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylate | Binding occurs within a hydrophobic cavity, primarily driven by hydrophobic interactions. | tandfonline.com |
| Enzymes Regulating Oxidative Stress | 1,2,4-Triazole Derivatives | Virtual screening via molecular docking identified compounds with high binding affinity to targets like NO-synthase. | pensoft.net |
Exploration of Specific Enzyme Targets and Their Modulation (e.g., Phenylalanine tRNA Synthetase, NLRP3)
Research into triazole derivatives has identified several specific enzyme targets critical for disease pathogenesis.
Phenylalanine tRNA Synthetase (PheRS): PheRS is an essential enzyme in protein biosynthesis, catalyzing the attachment of phenylalanine to its corresponding tRNA. nih.gov This makes it an attractive target for developing anti-infective agents. nih.gov Novel classes of inhibitors, such as phenyl-thiazolylurea-sulfonamides and bicyclic azetidines, have been shown to potently inhibit bacterial and parasitic PheRS. nih.govnih.gov Kinetic studies demonstrate that these compounds act as competitive inhibitors with respect to the natural substrate, L-phenylalanine, binding to the amino acid site in the enzyme's active site. nih.govnih.gov Structural studies of the enzyme-inhibitor complex provide a detailed map of the binding interactions, paving the way for structure-guided drug design. researchgate.net
NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govfrontiersin.orgmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. mdpi.comnih.gov Several small molecules containing triazole or triazine scaffolds have been identified as potent and selective inhibitors of the NLRP3 inflammasome. nih.govnih.gov For example, a 1,2,3-triazole bearing scaffold was rationally designed to produce a lead compound that directly binds to and inhibits NLRP3 with a half-maximal inhibitory concentration (IC50) of 0.55 µM. nih.gov These inhibitors interfere with the inflammasome assembly and activation pathway, representing a promising therapeutic strategy for inflammatory conditions. nih.govfrontiersin.org
Mechanisms of Antioxidant Action of Triazole Derivatives
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is involved in the pathology of many diseases. nih.govresearchgate.netnih.gov Many synthetic 1,2,4-triazole derivatives have been investigated and identified as potent antioxidant agents capable of mitigating oxidative damage. nih.govresearchgate.netisres.orgdntb.gov.ua Their antioxidant activity is generally attributed to two primary mechanisms: direct scavenging of free radicals and chelation of pro-oxidant metal ions.
Radical Scavenging Pathways (e.g., DPPH Radical Scavenging Methodologies)
The ability of triazole derivatives to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of their antioxidant action. researchgate.net This activity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. acs.orgnih.gov In this method, the stable DPPH free radical, which has a deep violet color, is reduced by the antioxidant compound to the yellow-colored diphenylpicrylhydrazine. acs.org The degree of color change, measured spectrophotometrically, is proportional to the scavenging capacity of the compound.
Numerous studies have demonstrated the DPPH radical scavenging efficacy of 1,2,4-triazole derivatives, often quantified by their IC50 values (the concentration required to scavenge 50% of DPPH radicals). isres.orgacs.orgnih.gov Structure-activity relationship studies have shown that the antioxidant potential is highly dependent on the nature and position of substituents on the triazole ring. For instance, compounds bearing electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, or a thiol (-SH) moiety, often exhibit enhanced radical scavenging activity. isres.orgnih.gov
| Triazole Derivative | DPPH Scavenging Activity (IC50) | Reference |
|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 1.3 × 10⁻³ M | acs.orgnih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 2.2 × 10⁻³ M | acs.orgnih.gov |
| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative | 21.23 × 10⁻⁶ M | acs.org |
| 4,4'-(Hexane-1,6-diyl)-bis(..triazole-3-yl)methyl)..-one (Compound 11b) | 10 ± 0.7 µg/mL | isres.org |
| Butylated hydroxytoluene (BHT) (Standard) | 19.8 ± 0.5 µg/mL | isres.org |
Receptor Binding Mechanisms of Triazole Analogues
In addition to interacting with enzymes, triazole-based compounds have been designed to bind with high affinity and selectivity to various physiological receptors, acting as agonists, antagonists, or modulators. The triazole ring can participate in crucial binding interactions such as hydrogen bonding, π-π stacking, and dipole interactions with receptor binding pockets. frontiersin.orgnih.gov
For example, a series of 2-methoxyphenyl piperazine (B1678402) analogues incorporating a triazole ring were synthesized and found to have high affinity for human dopamine (B1211576) D2 and D3 receptors, with some analogues showing more than 10-fold selectivity for the D3 subtype. nih.gov In another study, novel substituted 1,2,4-triazoles were developed as potent antagonists for the δ opioid receptor, with some compounds exhibiting strong binding affinity (Ki = 50 nM). nih.gov Interestingly, these compounds were weakly basic, a departure from the typical profile of opioid ligands. nih.gov Furthermore, diaryltriazolecarboxamides have been explored as antagonists for the cannabinoid CB1 receptor, demonstrating the versatility of the triazole scaffold in targeting G-protein coupled receptors. researchgate.net
In Vitro Cellular Mechanistic Studies
The 1,2,4-triazole scaffold is a fundamental component in a variety of compounds that exhibit significant biological activities, and their mechanisms of action are a subject of extensive research. nih.govdntb.gov.ua In vitro studies on various cancer cell lines have revealed that the anticancer effects of certain 1,2,4-triazole derivatives are linked to their ability to interfere with crucial cellular processes. nih.gov
One of the primary mechanisms involves the induction of apoptosis, or programmed cell death. For instance, specific 1,2,4-triazole derivatives have been shown to induce apoptosis by activating caspase-3, a key executioner enzyme in the apoptotic pathway, and by downregulating Bcl-2, an anti-apoptotic protein. nih.gov Another study on novel 1,2,3-triazole derivatives linked to a 2H-1,4-benzoxazin-3(4H)-one core demonstrated the induction of DNA damage in tumor cells, evidenced by the upregulation of γ-H2AX, a marker for DNA double-strand breaks. frontiersin.orgfrontiersin.org This DNA damage subsequently triggered apoptosis through the activation of caspase-7 and also initiated autophagy, a cellular process of self-degradation. frontiersin.orgfrontiersin.org
Furthermore, some fused 1,2,4-triazole derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.govsemanticscholar.org By blocking this pathway, these compounds can effectively halt tumor cell progression. semanticscholar.org Other mechanistic actions observed for triazole compounds include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase. nih.gov
In the context of antifungal activity, the primary mechanism for azole compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. amazonaws.com Some triazole-carbazole conjugates have been observed to depolarize the fungal membrane potential and intercalate with DNA, contributing to their antifungal effect. nih.gov
The table below summarizes the cellular pathways affected by various 1,2,4-triazole derivatives based on in vitro studies.
| Cellular Pathway/Mechanism | Effect | Investigated In | Citation |
| Apoptosis Induction | Activation of caspase-3, downregulation of Bcl-2 | Jurkat cells | nih.gov |
| DNA Damage | Upregulation of γ-H2AX | Huh-7 liver cancer cells | frontiersin.orgfrontiersin.org |
| Cell Cycle Arrest | Arrest in G2/M phase | Jurkat cells | nih.gov |
| PI3K/AKT/mTOR Pathway | Inhibition | HCT-116, U-87 MG, and MCF-7 cells | nih.govsemanticscholar.org |
| Tubulin Polymerization | Inhibition | Jurkat cells | nih.gov |
| Fungal Ergosterol Biosynthesis | Inhibition of CYP51 | Various fungal species | amazonaws.com |
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 1,2,4-triazole derivatives influences their biological activity and for optimizing lead compounds. nih.gov Research has consistently shown that the nature and position of substituents on the triazole ring and its associated side chains play a significant role in determining the potency and spectrum of activity. nih.govresearchgate.netnih.gov
For antifungal triazoles, SAR studies have provided detailed insights. For example, in a series of novel triazole agents, compounds with substituents at the 7-position of a linked 1,2,3-benzotriazin-4-one moiety resulted in more effective and broader-spectrum antifungal activity compared to substitutions at other positions. amazonaws.comnih.gov The core structure, often including a 2,4-difluorophenyl group, is a common feature in many potent antifungal azoles, and modifications to the side chain can drastically alter efficacy. nih.gov Studies on derivatives with aryl-propanamide side chains demonstrated that these modifications could lead to excellent, broad-spectrum antifungal activity. nih.gov
In the realm of antibacterial agents, SAR studies have indicated that the presence of dihalobenzyl groups, such as a 3,4-dichlorobenzyl group, is more beneficial for increasing antibacterial and antifungal efficacy than monohalobenzyl groups. nih.gov Similarly, for a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, a compound featuring a phenoxy moiety at the para-position of the phenyl ring exhibited broad-spectrum antibacterial activity. nih.gov
Regarding anticancer activity, the substituent pattern on phenyl rings attached to the 1,2,4-triazole core is critical. For certain tubulin polymerization inhibitors, the substitution on the phenyl ring at the 5-position of the triazole was found to be significant for activity. nih.gov In another series of tri-substituted 1,2,4-triazoles, a 4-methoxyphenyl (B3050149) group at the N4 position appeared optimal for compounds that also contained a hydrophobic, electron-withdrawing group on an adjacent phenyl ring. nih.gov
A study focusing on 1,2,4-triazole derivatives containing a propionic acid moiety explored the impact of different substituents on biological effects. mdpi.com The findings from this research highlight key SAR insights:
Reduced Activity with Saturated Chain : The presence of a propionic acid group (a saturated three-carbon chain) generally led to lower antibacterial and anthelmintic activity compared to analogous structures containing unsaturated propenoic or methacrylic acid systems, suggesting the double bond is important for these activities. mdpi.com
Influence of Pyridyl and Phenyl Groups : The presence of 2-pyridyl substituents increased TNF-α inhibitory activity. mdpi.com A combination of a 4-pyridyl substituent at one position and a phenyl ring at another improved the ability to decrease IFN-γ levels. mdpi.com The presence of two 2-pyridyl groups appeared to increase anthelmintic and antituberculosis potential. mdpi.com
The following table summarizes key SAR findings for various 1,2,4-triazole derivatives.
| Compound Series | Structural Feature | Impact on Biological Activity | Citation |
| Antifungal Triazoles | Substituents at 7-position of benzotriazin-4-one | Increased effectiveness and broader spectrum | amazonaws.comnih.gov |
| Antibacterial Triazoles | Dihalobenzyl groups (vs. monohalobenzyl) | Increased antibacterial and antifungal efficacy | nih.gov |
| Antibacterial Triazole-thiols | Phenoxy moiety at para-position of phenyl ring | Broad-spectrum antibacterial activity | nih.gov |
| Anticancer Triazoles | 4-methoxyphenyl group at N4 | Optimal for inhibition of annexin (B1180172) A2–S100A10 interaction | nih.gov |
| Triazoles with Acid Moiety | Propionic acid (saturated chain) | Reduced antibacterial/anthelmintic activity vs. unsaturated analogues | mdpi.com |
| Triazoles with Acid Moiety | 2-pyridyl substituents | Increased TNF-α inhibitory activity | mdpi.com |
These SAR studies underscore the chemical tractability of the 1,2,4-triazole scaffold, allowing for fine-tuning of its biological properties through specific structural modifications.
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds like propyl 3-(4H-1,2,4-triazol-3-yl)propanoate. pensoft.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for 1,2,4-triazole (B32235) derivatives, offering excellent resolution and reproducibility. nih.govresearchgate.net
In a typical RP-HPLC setup, a non-polar stationary phase, such as a Symmetry C18 column, is used. nih.gov The separation is achieved by using a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water, which can be run in either isocratic or gradient elution mode to optimize the separation of the main compound from any impurities. nih.govnuph.edu.ua Detection is frequently performed using a UV detector, as the triazole ring exhibits UV absorbance. nih.gov For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. The linearity of this relationship is a critical parameter, with correlation coefficients (r²) greater than 0.999 being indicative of a well-performing method. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | Symmetry C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Wavelength | Determined by UV scan (typically ~210-260 nm) |
| Run Time | 30 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, the direct analysis of many 1,2,4-triazole derivatives, which can be polar and have low volatility, presents challenges. dnu.dp.ua The polarity of the triazole moiety can lead to poor peak shape and low response in GC systems. dnu.dp.ua
To overcome these limitations, derivatization is often employed to convert the polar analyte into a more volatile and thermally stable derivative. This process involves reacting the compound with a derivatizing agent to block polar functional groups. While specific derivatization for this compound is not detailed in the available literature, common strategies for related compounds could be applicable. Once derivatized, the compound can be analyzed using a GC system, often equipped with a non-polar capillary column, coupled to a mass selective detector for definitive identification based on its mass spectrum and retention time. dnu.dp.ua The nature of substituents on the triazole ring significantly influences the compound's behavior under GC-MS conditions. dnu.dp.ua
Table 2: Hypothetical GC-MS Data for a Derivatized Analyte
| Analyte (as derivative) | Retention Time (min) | Key Mass Fragments (m/z) |
| Silylated this compound | 12.5 | [M]+, [M-15]+, specific fragments related to triazole and propyl propanoate moieties |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of 1,2,4-triazole derivatives in complex matrices. nih.govsciex.com This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. springernature.comresearchgate.net It is particularly valuable for analyzing triazole compounds that are often present at low concentrations and in matrices containing numerous interfering substances. sciex.comnih.gov
For analysis, sample preparation may involve protein precipitation with solvents like methanol (B129727) and acetonitrile, or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. springernature.comresearchgate.netgeus.dk The separation is typically performed on a C18 reversed-phase column. springernature.comresearchgate.net The mass spectrometer, often a triple quadrupole instrument, is usually operated in positive electrospray ionization (ESI+) mode. springernature.com Multiple Reaction Monitoring (MRM) is a common acquisition mode that provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. sciex.comspringernature.com This approach allows for accurate quantification even in the presence of co-eluting matrix components. eurl-pesticides.eu
Table 3: Typical LC-MS/MS Parameters for Triazole Derivative Analysis
| Parameter | Condition |
| LC System | UFLC or HPLC System |
| Column | Aquasil C18 (e.g., 3 x 150 mm, 3 µm) |
| Mobile Phase A | Water + 0.5% Acetic Acid |
| Mobile Phase B | Methanol + 0.5% Acetic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS System | Triple Quadrupole Mass Spectrometer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | Specific m/z for the compound |
| Product Ions | Specific m/z values from fragmentation |
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. pensoft.net UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which results in much higher separation efficiency. This enhanced resolution is particularly advantageous for analyzing complex samples containing the parent compound and its closely related impurities or metabolites. nih.gov
The application of UPLC, often coupled with mass spectrometry (UPLC-MS/MS), allows for the rapid analysis of triazole compounds. pensoft.net For instance, a method for analyzing 21 triazole compounds and their metabolites was developed using ultra-high performance liquid chromatography coupled to a Q-Orbitrap mass analyzer, with a total analysis time of just 10.5 minutes. nih.gov The increased speed allows for higher sample throughput, which is critical in research and quality control environments. The higher sensitivity helps in achieving low limits of quantification, which can be essential for trace-level analysis. nih.gov
Table 4: Comparison of Typical HPLC and UPLC Performance
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | 15-30 min | < 10 min |
| Resolution | Good | Excellent |
| System Pressure | Lower (e.g., < 6,000 psi) | Higher (e.g., > 15,000 psi) |
| Solvent Consumption | Higher | Lower |
Method Development and Validation for Research Quality Control and Reproducibility
The development and validation of analytical methods are critical for ensuring the quality, reliability, and reproducibility of research data. nih.gov A validated method provides documented evidence that the procedure is suitable for its intended purpose. For this compound, any analytical method used for quantification or purity assessment must be thoroughly validated according to established guidelines.
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jetir.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically demonstrated by a correlation coefficient (R²) of >0.99. nih.govjetir.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. nih.govjetir.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govjetir.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria |
| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.99 |
| Accuracy (% Recovery) | Recovery of analyte from a spiked matrix | 80-120% |
| Precision (% RSD) | Relative Standard Deviation of replicate measurements | ≤ 15% (lower for drug substance) |
| LOD | Signal-to-Noise Ratio | S/N ≥ 3 |
| LOQ | Signal-to-Noise Ratio | S/N ≥ 10 |
Future Research Directions and Translational Potential
Development of Novel and Sustainable Synthetic Routes for the Compound
The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved methods that are often time-consuming and utilize hazardous reagents. rsc.org Future research should prioritize the development of novel and sustainable synthetic routes for propyl 3-(4H-1,2,4-triazol-3-yl)propanoate that align with the principles of green chemistry. nih.gov Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as reduced reaction times, improved yields, and milder reaction conditions. rsc.orgorganic-chemistry.orgnih.govrjptonline.orgscielo.org.za The application of microwave irradiation to the synthesis of this compound from appropriate precursors could significantly enhance efficiency. organic-chemistry.orgscielo.org.za
Furthermore, the use of environmentally benign solvents, such as water or deep eutectic solvents, should be explored to minimize the environmental impact of the synthesis. bohrium.combenthamdirect.com Catalyst-free synthetic methods, where applicable, would further contribute to the sustainability of the process by eliminating the need for potentially toxic and expensive catalysts. organic-chemistry.org
| Synthetic Approach | Key Advantages | Potential Starting Materials | Illustrative Reaction Condition |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency rsc.orgorganic-chemistry.org | Propyl 3-cyanopropanoate, Hydrazine (B178648), Formamide | Microwave irradiation at 160°C for 10-20 minutes organic-chemistry.orgscielo.org.za |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer | Amidrazone precursor and propanoic acid derivative | Sonication in an aqueous medium at room temperature |
| Catalyst-Free Synthesis | Avoids heavy metal contamination, simplified purification organic-chemistry.org | Appropriate hydrazide and orthoester | Thermal cyclization in a high-boiling green solvent |
| One-Pot Multi-Component Reactions | High atom economy, reduced waste, operational simplicity | Propyl acrylate, a hydrazine source, and a one-carbon synthon | Tandem reaction sequence in a single reaction vessel |
Advanced Computational Design of this compound and Related Systems
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. ijcrcps.commdpi.comnih.govuobaghdad.edu.iq For this compound, advanced computational studies can guide the design of novel analogs with enhanced properties. ijcrcps.com Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes and receptors. ijcrcps.commdpi.comnih.govuobaghdad.edu.iqijper.orgnih.gov This in silico screening can help prioritize synthetic efforts towards derivatives with the highest potential for a desired biological activity, for instance, as enzyme inhibitors. ijcrcps.comnih.govktu.edu.trdovepress.comresearchgate.net
Quantum mechanical calculations can be utilized to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This knowledge is crucial for predicting its chemical behavior and for designing derivatives with tailored electronic properties for applications in materials science. researchgate.net
| Computational Step | Objective | Software/Methodology | Expected Outcome |
|---|---|---|---|
| 3D Structure Generation and Optimization | Obtain the lowest energy conformation of the molecule | ChemDraw, OpenBabel, Gaussian | An accurate 3D model of the compound |
| Virtual Screening and Molecular Docking | Identify potential biological targets and predict binding affinity ijcrcps.com | AutoDock, MOE, Schrödinger Suite | A ranked list of potential protein targets and their binding poses |
| Pharmacophore Modeling | Identify essential structural features for biological activity | Discovery Studio, LigandScout | A 3D pharmacophore model for designing new active compounds |
| ADME/Tox Prediction | Assess drug-likeness and potential toxicity in silico | SwissADME, Toxtree, DEREK | Prediction of pharmacokinetic and toxicity profiles |
Exploration of Undiscovered Chemical Reactivities and Derivatization Pathways
The 1,2,4-triazole ring is a versatile scaffold that allows for a variety of chemical transformations. chemicalbook.combohrium.comresearchgate.netijsr.net The future exploration of the chemical reactivity of this compound can lead to the discovery of novel derivatization pathways and the synthesis of a diverse library of related compounds. chemmethod.comresearchgate.net The acidic nature of the N-H proton in the triazole ring makes it susceptible to alkylation, acylation, and other electrophilic substitutions at the nitrogen atoms. chemicalbook.com The carbon atoms of the triazole ring are relatively electron-deficient and can be targeted by nucleophilic reagents under certain conditions. chemicalbook.com
The propanoate ester moiety also offers a handle for chemical modification. Hydrolysis of the ester to the corresponding carboxylic acid would provide a precursor for the synthesis of amides, other esters, and various other derivatives.
| Reaction Site | Type of Reaction | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Triazole N-H | Alkylation | Alkyl halides, Benzyl halides | N-alkyl/N-benzyl triazole |
| Triazole N-H | Acylation | Acyl chlorides, Anhydrides | N-acyl triazole |
| Triazole Ring | Electrophilic Substitution (on N) | Sulfonyl chlorides | N-sulfonyl triazole |
| Propanoate Ester | Hydrolysis | Aqueous acid or base | Carboxylic acid |
| Propanoate Ester | Transesterification | Different alcohols with a catalyst | New ester derivatives |
Identification of Novel Biological Targets and Elucidation of Underlying Mechanistic Principles
Derivatives of 1,2,4-triazole are known to possess a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govglobalresearchonline.netchemmethod.comnih.govmdpi.comijpsr.comfrontiersin.org A systematic screening of this compound and its derivatives against a panel of biological targets is a crucial future direction. High-throughput screening (HTS) campaigns can be employed to test the compound against a wide range of enzymes, receptors, and cell lines to identify novel biological activities.
Once a promising biological activity is identified, detailed mechanistic studies will be necessary to elucidate the underlying principles of action. This could involve enzyme kinetics studies to determine the mode of inhibition, or molecular biology techniques to identify the cellular pathways affected by the compound.
| Screening Phase | Objective | Assay Types | Potential Therapeutic Areas |
|---|---|---|---|
| Primary Screening | Identify initial biological activities | Cell-based assays (e.g., cytotoxicity), Enzyme inhibition assays | Oncology, Infectious Diseases, Inflammation |
| Secondary Screening | Confirm and characterize the activity | Dose-response studies, Selectivity profiling | Refinement of the initial therapeutic area |
| Mechanism of Action Studies | Elucidate how the compound exerts its effect | Enzyme kinetics, Western blotting, Gene expression analysis | Understanding the molecular basis of the observed activity |
| In Vivo Efficacy Studies | Evaluate the activity in a living organism | Animal models of disease | Preclinical validation of the therapeutic potential |
Integration into Multidisciplinary Research Platforms (e.g., chemical biology, materials engineering)
The unique structural and electronic properties of the 1,2,4-triazole ring make it a valuable component not only in medicinal chemistry but also in other multidisciplinary fields. nih.govlifechemicals.com In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to label and visualize specific proteins or cellular components.
In materials science, the electron-deficient nature of the 1,2,4-triazole ring suggests its potential use in the development of novel organic materials. researchgate.netbohrium.com Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as corrosion inhibitors. researchgate.netlifechemicals.com The ability of the triazole nitrogen atoms to coordinate with metal ions also opens up possibilities for the design of new metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties. researchgate.net
| Research Area | Potential Application | Key Properties to Exploit | Example of a Research Direction |
|---|---|---|---|
| Chemical Biology | Development of chemical probes | Ability to be functionalized with tags, specific biological interactions | Synthesis of a biotinylated derivative for affinity-based protein profiling |
| Materials Science | Organic electronic materials researchgate.net | Electron-deficient nature, thermal stability | Incorporation into polymers for use as electron-transporting layers in OLEDs researchgate.net |
| Coordination Chemistry | Ligands for metal complexes | Presence of coordinating nitrogen atoms | Synthesis of coordination polymers with interesting magnetic or luminescent properties |
| Agrochemicals | Development of new pesticides or herbicides | Known biological activity of triazoles in agriculture | Screening for fungicidal or herbicidal activity against common agricultural pests |
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for preparing propyl 3-(4H-1,2,4-triazol-3-yl)propanoate, and how is its purity validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving 1,2,4-triazole derivatives and propanoate esters. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) with catalysts like triethylamine. Purity is confirmed using elemental analysis (C, H, N) and proton nuclear magnetic resonance (¹H NMR) spectroscopy to verify functional groups and structural integrity .
Q. How is the structural characterization of 1,2,4-triazole derivatives like this compound performed?
- Methodological Answer : Structural elucidation combines ¹H NMR (e.g., δ ~2.5–3.5 ppm for propanoate methylene groups) and ¹³C NMR (e.g., carbonyl carbons at ~170 ppm). High-resolution mass spectrometry (HRMS) or X-ray crystallography (using programs like ORTEP-3 or WinGX) may resolve ambiguities in regiochemistry or stereochemistry .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) effectively separates polar byproducts. Recrystallization from 2-propanol or methanol removes residual impurities. Monitor via thin-layer chromatography (TLC) using UV visualization .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antioxidant or stress-protective activity of this compound?
- Methodological Answer : Use in vivo rodent models (e.g., immobilized stress tests) to measure serum lipid peroxidation markers (e.g., malondialdehyde) and liver antioxidant enzymes (e.g., superoxide dismutase). Compare treated groups to controls using Mann-Whitney U tests (p < 0.05). Reference compounds like Mebicar® can benchmark efficacy .
Q. What strategies address contradictions in bioactivity data across studies of 1,2,4-triazole derivatives?
- Methodological Answer : Perform dose-response studies to identify non-linear effects. Analyze confounding variables (e.g., animal strain differences, solvent choice in formulations). Use multivariate statistics (e.g., ANOVA with post-hoc tests) to isolate compound-specific effects from experimental artifacts .
Q. How can computational tools predict the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., HDACs). Validate predictions with synthesized analogs, varying substituents at the triazole 4-position .
Q. What experimental protocols ensure stability of 1,2,4-triazole derivatives under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C for 30 days. Monitor degradation via HPLC-UV and identify degradation products using LC-MS. Store samples in amber vials at –20°C to minimize photolytic decomposition .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Grow single crystals via slow evaporation from a methanol/water mixture. Collect X-ray diffraction data (Cu-Kα radiation) and refine structures using WinGX or Olex2. Compare bond lengths/angles to DFT-optimized geometries to confirm tautomeric forms .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ester group .
- Bioassays : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate animal protocols with institutional ethics committees .
- Data Analysis : Use software like GraphPad Prism for statistical rigor and OpenBabel for cheminformatics tasks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
